5-Phenylthiophene-2-boronic acid

Vue d'ensemble

Description

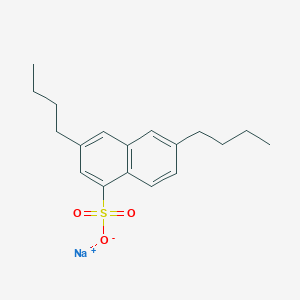

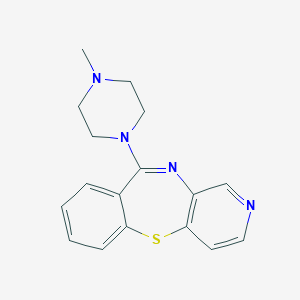

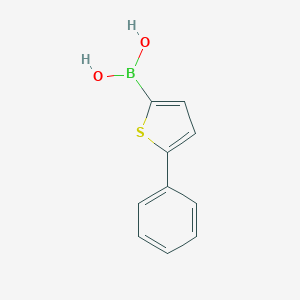

5-Phenylthiophene-2-boronic acid (5-PTBA) is an organic compound that is used in various scientific research applications. It is a boronic acid derivative of 5-phenylthiophene, which is a five-membered ring containing one sulfur atom and one phenyl group. 5-PTBA is a useful reagent for chemical synthesis and has been used in a variety of research applications, including in vivo and in vitro studies.

Applications De Recherche Scientifique

Polymeric Lewis Acids 5-Phenylthiophene-2-boronic acid contributes to the creation of main-chain organoborane polymeric Lewis acids, showcasing unique fluorescent sensing properties. These polymers exhibit varied luminescence based on different substituents attached to boron, and their application in sensing Lewis basic substrates is notable (Sundararaman et al., 2005).

Suzuki-Miyaura Coupling The compound is integral in the Suzuki-Miyaura coupling process, particularly in the synthesis of 5-arylthiophene-2-carboxaldehydes. This highlights its role in the preparation of complex organic molecules and derivatives (Hergert et al., 2018).

Fluorescent Chemosensors Boronic acid derivatives, including this compound, are essential in the development of fluorescent chemosensors. These sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, which are critical in disease diagnosis and treatment (Huang et al., 2012).

Optical Modulation This chemical plays a role in the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. Its application here is crucial for the development of saccharide recognition technologies (Mu et al., 2012).

Urease Inhibition and Antibacterial Activity Derivatives of this compound, such as 5-aryl-thiophene sulfonamide, have shown significant urease inhibition activity and antibacterial properties. This highlights its potential application in medical research and pharmaceuticals (Noreen et al., 2017).

Insecticides and Acaricides The compound is utilized in the synthesis of insecticides and acaricides, particularly in the development of phenyl thiophen-2-yl triazoles. This application signifies its importance in agricultural chemistry (Cudworth et al., 2007).

DNA Modification this compound aids in the postsynthetic modification of oligonucleotides, demonstrating its potential in gene therapy and molecular biology research (Steinmeyer & Wagenknecht, 2018).

Mécanisme D'action

Target of Action

5-Phenyl-2-thienylboronic Acid, also known as (5-phenylthiophen-2-yl)boronic Acid or 5-Phenylthiophene-2-boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling, the 5-Phenyl-2-thienylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron reagent (5-Phenyl-2-thienylboronic Acid) transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon–carbon bonds . The use of 5-Phenyl-2-thienylboronic Acid in this reaction can lead to the formation of various organic compounds . The downstream effects of this pathway depend on the specific organic groups involved in the reaction .

Pharmacokinetics

As an organoboron compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions under which it is used .

Result of Action

The primary result of the action of 5-Phenyl-2-thienylboronic Acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Safety and Hazards

When handling 5-Phenylthiophene-2-boronic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation . In case of accidental release, it is advised to sweep up and shovel the compound into suitable containers for disposal .

Orientations Futures

The use of boronic acids in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Given these findings, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs in the future .

Propriétés

IUPAC Name |

(5-phenylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSMKSPHBJFXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379983 | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306934-95-2 | |

| Record name | (5-Phenylthien-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylthiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.